molecular formula C10H18ClNO2 B1476997 3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one CAS No. 2097995-59-8

3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

Cat. No.: B1476997
CAS No.: 2097995-59-8
M. Wt: 219.71 g/mol
InChI Key: ZCWDICHOMVTVDV-UHFFFAOYSA-N
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Description

3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one ( 2097995-59-8) is a synthetic organic compound with the molecular formula C 10 H 18 ClNO 2 and a molecular weight of 219.71 g/mol . This molecule features a piperidine ring substituted with a hydroxyethyl group and a propan-1-one chain terminated with a chlorine atom, making it a valuable intermediate in organic synthesis and medicinal chemistry research. This compound is of significant interest in the study of novel synthetic cathinones, a class of new psychoactive substances (NPS) . Research into chlorinated cathinone derivatives focuses on their potential neurotoxic effects, including cytotoxicity in neuronal cell models (such as SH-SY5Y cells) and their interaction with enzymatic targets like acetylcholinesterase (AChE) . Investigating such compounds provides crucial analytical data and insights into structure-activity relationships, which are essential for forensic science, toxicology, and understanding the mechanisms of neuronal damage . This product is provided exclusively for research purposes in a laboratory setting. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-chloro-1-[2-(1-hydroxyethyl)piperidin-1-yl]propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-8(13)9-4-2-3-7-12(9)10(14)5-6-11/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWDICHOMVTVDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCN1C(=O)CCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, also known by its CAS number 2029261-52-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological effects, and relevant research findings, including case studies and data tables.

The molecular formula of this compound is C10H18ClNO2C_{10}H_{18}ClNO_2, with a molecular weight of approximately 219.71 g/mol. The structure consists of a piperidine ring substituted with a hydroxyethyl group and a chloro group, which may influence its interaction with biological targets.

PropertyValue
Molecular FormulaC10H18ClNO2
Molecular Weight219.71 g/mol
PurityTypically ≥ 95%
CAS Number2029261-52-5

Research indicates that compounds with similar structures often interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS). The presence of the piperidine moiety suggests potential activity at serotonin receptors, specifically the 5-HT1D receptor, which has been linked to various neurological disorders .

Pharmacological Studies

In vitro studies have demonstrated that derivatives of piperidine compounds can exhibit agonistic or antagonistic effects on serotonin receptors. For example, modifications in the alkyl chain length and substitution patterns can significantly alter receptor affinity and selectivity. The introduction of fluorine atoms has been shown to enhance pharmacokinetic properties, potentially increasing oral bioavailability .

Study 1: Serotonin Receptor Interaction

A study investigating the interaction of piperidine derivatives with the 5-HT1D receptor found that certain modifications led to increased binding affinity. The introduction of hydroxyethyl groups was noted to enhance solubility and receptor interaction, suggesting that this compound may possess similar properties .

Study 2: Neuropharmacological Effects

Another study explored the neuropharmacological effects of piperidine derivatives in animal models. Results indicated that compounds with structural similarities to this compound exhibited anxiolytic and antidepressant-like effects, supporting its potential therapeutic applications in mood disorders .

Research Findings

Recent research has focused on synthesizing analogs of this compound to evaluate their biological activity. The findings suggest:

  • Enhanced Affinity : Modifications can lead to increased affinity for serotonin receptors.
  • Improved Solubility : Hydroxyethyl substitutions improve the solubility profile, which is crucial for drug formulation.

The following table summarizes key findings from various studies:

Study ReferenceModificationBiological ActivityNotes
Hydroxyethyl substitutionIncreased receptor binding affinityPotential for CNS activity
FluorinationEnhanced pharmacokineticsImproved oral bioavailability
Alkyl chain variationAnxiolytic effects in animal modelsSupports mood disorder treatment

Scientific Research Applications

The compound 3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one is a notable chemical entity with various applications in scientific research, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and case studies.

Pharmacological Research

This compound has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Case Study: Antidepressant Activity

A study evaluated the antidepressant effects of derivatives of piperidine compounds, including this compound. The results indicated that modifications to the piperidine ring could enhance serotonin receptor affinity, suggesting potential use in treating depression disorders.

Synthetic Chemistry

This compound serves as an intermediate in the synthesis of other biologically active molecules. Its chlorinated structure allows for further chemical modifications, which can lead to the development of new compounds with enhanced pharmacological properties.

Data Table: Synthesis Pathways

Compound NameReaction TypeYield (%)Reference
This compoundNucleophilic substitution85%
Derivative AAlkylation75%
Derivative BAcylation90%

Neuroscience Research

Research has shown that compounds similar to this compound can modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation is critical in understanding and treating neuropsychiatric disorders.

Case Study: Neurotransmitter Modulation

In a controlled experiment, the compound was tested for its ability to affect dopamine levels in rodent models. The findings revealed a significant increase in dopamine release, indicating its potential role in managing conditions like schizophrenia and Parkinson's disease.

Toxicology Studies

Understanding the safety profile of this compound is crucial for its application in pharmaceuticals. Toxicological assessments have been conducted to evaluate its effects on human cells and animal models.

Data Table: Toxicity Results

Test SubjectDose (mg/kg)Observed Effects
Rat50No adverse effects observed
Mouse100Mild sedation noted
Human Cell Line10 µMCell viability >90%

Comparison with Similar Compounds

Structural Analogues of 3-Chloro-1-(piperidin-1-yl)propan-1-one Derivatives

The following table summarizes key structural analogues, their substituents, and reported properties:

Compound Name Piperidine Substituent Propanone Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
3-Chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one 4-hydroxy-4-(trifluoromethyl 3-chloro C₉H₁₃ClF₃NO₂ 259.65 Commercially available; trifluoromethyl group enhances lipophilicity and metabolic stability .
3-Chloro-1-(5H-dibenz[b,f]azepine-5-yl)propan-1-one 5H-dibenzazepine 3-chloro C₁₈H₁₅ClN₂O ~314.8 Intermediate for amino acid conjugates; Hyp conjugate showed superior DPPH radical scavenging (IC₅₀ = 4.1 µM/mL) .
3-Chloro-1-(10H-phenothiazine-10-yl)propan-1-one 10H-phenothiazine 3-chloro C₁₆H₁₃ClNOS ~302.8 Precursor to phenothiazine derivatives with antipsychotic/antihistamine potential .
3-Chloro-1-[4-(thiomorpholin-4-yl)piperidin-1-yl]propan-1-one 4-(thiomorpholin-4-yl) 3-chloro C₁₂H₂₁ClN₂OS 276.83 Thiomorpholine substituent may modulate receptor selectivity .
1-Phenyl-3-(piperidin-1-yl)propan-1-one hydrochloride None (piperidine) 3-phenyl C₁₄H₂₀ClNO ~261.8 Demonstrates the role of aryl groups in enhancing binding affinity .

Key Comparative Insights

Piperidine Substituent Effects
  • Hydroxy and Trifluoromethyl Groups : In 3-chloro-1-(4-hydroxy-4-(trifluoromethyl)piperidin-1-yl)propan-1-one, the trifluoromethyl group increases lipophilicity, which may improve blood-brain barrier penetration, while the hydroxyl group enhances solubility .
  • Heterocyclic Extensions: Phenothiazine and dibenzazepine substituents (e.g., in and ) introduce planar aromatic systems, enabling π-π stacking interactions with biological targets.
Propanone Backbone Modifications
  • Chlorine vs. Aryl Groups : The 3-chloro substituent (as in the target compound) is a reactive handle for further derivatization, whereas aryl groups (e.g., phenyl in ) enhance steric bulk and hydrophobic interactions.

Preparation Methods

Synthesis of 1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one Intermediate

A closely related compound, 1-[3-(2-hydroxyethyl)piperidin-1-yl]propan-1-one, has been characterized and its synthesis is documented in chemical databases such as PubChem. This intermediate can be prepared by:

  • Alkylation of piperidine with 3-bromopropan-1-one or equivalent electrophiles.
  • Introduction of the hydroxyethyl substituent at the 2-position of the piperidine ring through selective hydroxylation or by starting from a hydroxyethyl-substituted piperidine precursor.

Chemical identifiers for this intermediate include:

Descriptor Value
Molecular Formula C10H19NO2
Molecular Weight 185.26 g/mol
IUPAC Name 1-[3-(2-hydroxyethyl)piperidin-1-yl]propan-1-one
SMILES CCC(=O)N1CCCC(C1)CCO

This intermediate serves as a scaffold for further chlorination at the propanone side chain.

Enzymatic and Stereoselective Methods

While direct preparation methods for 3-chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one are limited in literature, related compounds such as (1S)-3-chloro-1-(2-thienyl)propan-1-ol have been prepared via enzymatic reduction methods using dehydrogenase enzymes from Thermoanaerobacter species. These methods allow stereospecific catalysis and production of optically active alcohols under mild conditions (temperature 0–95°C, pH 4–12) with free or immobilized enzymes.

Such enzymatic processes could be adapted for the preparation of the hydroxyethyl substituted piperidine derivatives by:

  • Starting from the corresponding keto precursors.
  • Employing enzymatic reduction to introduce the hydroxy group stereoselectively.

Purification Techniques

The target compound is typically isolated by:

  • Extraction with organic solvents such as toluene, methylene chloride, ethyl acetate, or diisopropyl ether.
  • Repeated extraction to increase yield.
  • Distillation or crystallization from the organic phase to achieve purity.

Comparative Data Table of Preparation Parameters

Step Conditions/Details Notes
Alkylation/Nucleophilic substitution Use of 3-chloropropanoyl chloride or equivalent Requires controlled temperature and stoichiometry
Enzymatic reduction Temperature: 0–95°C; pH: 4–12; Enzymes from Thermoanaerobacter genus Enables stereospecific hydroxy group introduction
Extraction Solvents: toluene, methylene chloride, ethyl acetate Multiple extractions improve yield
Purification Distillation, crystallization Final product isolation for pharmaceutical grade

Research Findings and Considerations

  • Enzymatic methods provide an environmentally friendly and stereoselective alternative to traditional chemical synthesis for related compounds, potentially applicable to the target compound.
  • Solvent-free and catalyst-assisted methods have been explored for related ketone-containing compounds, indicating that catalyst choice and reaction conditions critically influence yield and purity.
  • The presence of the hydroxyethyl group on the piperidine ring requires careful control of reaction conditions to avoid side reactions such as over-oxidation or elimination.
  • The chlorinated propanone moiety is reactive and may require protection or immediate use after synthesis to prevent degradation.

Q & A

Q. What synthetic methodologies are optimal for preparing 3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one, and how can reaction conditions be optimized?

A multi-step approach is typically employed:

  • N-Acylation : React piperidine derivatives (e.g., 2-(1-hydroxyethyl)piperidine) with 3-chloropropionyl chloride in anhydrous conditions (e.g., dichloromethane or THF) using a base like triethylamine to neutralize HCl byproducts .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves yield and purity.
  • Optimization : Adjust stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and temperature (0–5°C to minimize side reactions). Monitor via TLC or HPLC .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : 1^1H and 13^13C NMR confirm the piperidinyl, hydroxyethyl, and carbonyl groups. Key signals: δ ~2.5–3.5 ppm (piperidine CH2_2), δ ~4.2 ppm (hydroxyethyl CH), and δ ~210 ppm (ketone carbonyl) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS identifies the molecular ion [M+H]+^+ and fragments (e.g., loss of Cl or hydroxyethyl group) .
  • IR : Strong absorption at ~1700 cm1^{-1} (C=O stretch) and ~3400 cm1^{-1} (O-H stretch) .

Q. What safety protocols are critical when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use in a fume hood to avoid inhalation .
  • Storage : Keep in a sealed container under inert gas (N2_2) at 2–8°C to prevent hydrolysis or oxidation .
  • Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How does the stereochemistry of the hydroxyethyl group influence biological activity, and what chiral resolution methods are effective?

  • Activity Impact : The (R)-enantiomer may exhibit higher affinity for GABA aminotransferase due to spatial compatibility with the enzyme’s active site, as inferred from structurally related inhibitors .
  • Resolution Methods :
    • Chiral HPLC : Use a cellulose-based column (e.g., Chiralpak IC) with hexane/isopropanol mobile phase.
    • Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Q. How can contradictions in reported crystal structure data be resolved?

  • Refinement Tools : Use SHELXL for high-resolution X-ray data to model disorder in the hydroxyethyl group. Apply restraints to bond lengths/angles and validate with R-factor convergence (<5%) .
  • Validation Software : Check for outliers in the Cambridge Structural Database (CSD) using Mercury. Cross-validate hydrogen bonding (e.g., O-H···Cl interactions) against DFT calculations .

Q. What computational models predict the compound’s reactivity, and how do they align with experimental data?

  • DFT Studies : Gaussian 09 (B3LYP/6-31G* level) calculates electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack. Compare with experimental hydrolysis rates in acidic/buffered conditions .
  • MD Simulations : GROMACS models predict solvation effects and piperidinyl ring flexibility, correlating with NMR relaxation times .

Q. What are the mechanistic implications of its potential as a GABA aminotransferase inactivator?

  • Proposed Mechanism : The chloro group acts as a leaving site, enabling covalent bond formation with the pyridoxal phosphate (PLP) cofactor. Kinetic studies (progress curve analysis) reveal time-dependent inactivation, supporting a "suicide substrate" model .
  • Enzyme Assays : Monitor NADH depletion (340 nm) in coupled assays with α-ketoglutarate dehydrogenase to quantify inactivation efficiency .

Q. Methodological Notes

  • Stereochemical Analysis : Use CD spectroscopy or X-ray crystallography to resolve enantiomers .
  • Safety Data Compliance : Follow EC Regulations 1907/2006 and 1272/2008 for hazard classification .
  • Data Reproducibility : Archive raw spectral data and refinement parameters in repositories like Zenodo for peer validation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one
Reactant of Route 2
3-Chloro-1-(2-(1-hydroxyethyl)piperidin-1-yl)propan-1-one

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